Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate
Description
This compound is a key synthetic intermediate in the production of rosuvastatin calcium, a statin used to treat hypercholesterolemia . Its structure includes a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl group, and a methylsulfonylamino moiety. The heptenoate side chain features a tert-butyldimethylsilyl (TBS) protecting group at the 3R-hydroxy position, a 5-oxo group, and an E-configured double bond at C6 . The TBS group enhances stability during synthesis by preventing unwanted side reactions, such as oxidation or isomerization .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGVAZIDAZIVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O6SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of the Pyrimidine Derivative
The initial step involves synthesizing the substituted pyrimidine ring bearing the fluorophenyl and isopropyl groups. The process typically employs:
- Condensation reactions between appropriate amidines or ureas with β-dicarbonyl compounds.
- Cyclization steps facilitated by acid or base catalysis to form the pyrimidine core.
- Substituent introduction via nucleophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Stille coupling, to attach the fluorophenyl group.
- Patent WO2009128091A2 describes the synthesis of similar pyrimidine derivatives via condensation of 4-fluorophenyl derivatives with pyrimidine precursors, followed by cyclization under reflux conditions in organic solvents like acetonitrile or dimethylformamide (DMF).
Introduction of the Isopropyl and Sulfonylamino Groups
The isopropyl group is introduced through alkylation or substitution reactions on the pyrimidine ring, often using isopropyl halides or Grignard reagents.
The N-methyl-N-methylsulfonylamino group is incorporated via sulfonylation:
- Sulfonylation of amino groups on the pyrimidine with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylamino substituent.
- Reactions are typically performed at low temperatures (0-5°C) to control selectivity.
- Excess sulfonyl chloride ensures complete conversion.
Formation of the Ester and Silyl Protection
The esterification step involves attaching the heptanoate chain:
- Esterification is achieved via activation of the carboxylic acid or acid derivatives, often using carbodiimide coupling agents (e.g., DCC or EDC) in the presence of catalytic DMAP.
- The tert-butyldimethylsilyloxy protecting group is introduced by reacting the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine.
- The silyl group installation occurs prior to esterification to prevent undesired side reactions.
- The protecting group stabilizes the hydroxyl during subsequent synthetic steps.
Key Reaction Conditions and Purification
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| Pyrimidine core synthesis | Amidines, β-dicarbonyl compounds | Acetonitrile, DMF | Reflux | 12-24 hours | Crystallization, chromatography |
| Sulfonylation | Methylsulfonyl chloride | Pyridine | 0-5°C | 2-4 hours | Filtration, washing |
| Esterification | DCC, DMAP | Dichloromethane | Room temperature | 4-8 hours | Filtration, recrystallization |
| Silyl protection | TBDMSCl | Pyridine | Room temperature | 4-6 hours | Filtration, chromatography |
Deprotection and Final Purification
The final steps involve:
- Deprotecting the silyl group using fluoride sources such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride complexes in controlled conditions.
- Purification of the final compound is achieved via recrystallization from suitable organic solvents like acetonitrile or isopropanol, often followed by chromatography if necessary.
- Patent WO2009128091A2 details deprotection using organic solvents and fluoride reagents, emphasizing the importance of temperature control to prevent decomposition.
Additional Considerations
- Reaction Monitoring: Thin-layer chromatography (TLC), HPLC, and NMR spectroscopy are employed to monitor reaction progress and confirm intermediate purity.
- Crystallization: The crystalline form of the compound is obtained by slow evaporation from organic solvents such as cyclohexane or acetonitrile, which aids in achieving high purity and suitable polymorphic forms.
Summary of the Preparation Method
| Stage | Key Reaction | Conditions | Outcome |
|---|---|---|---|
| Pyrimidine core synthesis | Condensation & cyclization | Reflux in acetonitrile/DMF | Pyrimidine ring with substituents |
| Sulfonylation | Sulfonyl chloride addition | 0-5°C in pyridine | N-methyl-N-methylsulfonylamino group |
| Ester formation | Carbodiimide coupling | Room temp, inert solvent | Heptanoate ester linkage |
| Silyl protection | TBDMSCl addition | Pyridine, room temp | Hydroxyl protected as TBDMS ether |
| Deprotection | Fluoride treatment | Controlled temperature | Final active compound |
Chemical Reactions Analysis
Sodium Borohydride Reduction
Reaction Overview :
-
Reagents : Sodium tetrahydroborate (NaBH₄) in tetrahydrofuran (THF) and methanol.
-
Conditions : Stirred at 5–25°C for 2 hours.
Mechanism :
This reaction likely reduces a carbonyl group (e.g., ketone or aldehyde) to an alcohol. The high yield suggests favorable kinetics, enabling efficient conversion of intermediates during the compound’s synthesis.
Reaction with Sodium Salt of N-Methyl Methane Sulphonamide
Reaction Overview :
-
Reagents : Sodium salt of N-methyl methane sulphonamide, dimethylformamide (DMF).
-
Conditions : Stirred at 303 K (30°C) for 1 hour, followed by water addition and filtration.
Significance :
This step appears to form the N-methyl-N-methylsulfonylamino group on the pyrimidine ring, a critical feature for biological activity. The reaction proceeds efficiently under mild conditions, highlighting the importance of DMF as a polar aprotic solvent for deprotonation and nucleophilic substitution.
Hydrolysis with NaOH
Reaction Overview :
-
Reagents : NaOH in methanol.
-
Conditions : Stirred at 0°C for 1 hour, then neutralized with CaCl₂.
Mechanism :
This reaction hydrolyzes the methyl ester to the corresponding carboxylic acid. The low-temperature protocol minimizes side reactions, and the use of CaCl₂ facilitates product isolation.
Hydrolysis with LiOH
Reaction Overview :
Comparison :
While LiOH is a stronger base than NaOH, the lower yield (74% vs. 89%) suggests potential side reactions or incomplete conversion. This highlights the importance of optimizing base strength and reaction times for specific ester hydrolyses.
Calcium Hydroxide Reaction
Reaction Overview :
-
Reagents : Calcium hydroxide (Ca(OH)₂) in THF.
-
Conditions : Stirred at 25°C for 3 hours.
Notable Features :
This reaction achieves near-complete conversion, likely due to the mild basicity of Ca(OH)₂, which avoids over-hydrolysis or degradation. The high purity indicates robustness under these conditions.
Data Table: Reaction Conditions and Yields
Key Observations
-
Base Strength and Temperature : NaOH and LiOH hydrolysis show temperature-dependent reactivity, with NaOH requiring lower temperatures for higher yields.
-
Solvent Effects : DMF facilitates nucleophilic substitution in the pyrimidine ring formation , while THF supports ester hydrolysis .
-
Purity Considerations : Calcium hydroxide reactions achieve higher purity (99%) compared to NaOH (89%) or LiOH (74%), suggesting milder conditions preserve functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its various functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound could be used to study the effects of fluorophenyl and pyrimidinyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the fluorophenyl group suggests it may have interesting pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (R,E)-Methyl 3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorophenyl group may enhance binding affinity to certain targets, while the pyrimidinyl moiety could participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Structural Differences :
Physicochemical Properties :
| Property | Target Compound | Rosuvastatin Calcium |
|---|---|---|
| Solubility | Lipophilic (TBS group) | Water-soluble (ionic form) |
| Stability | Stable to oxidation | Sensitive to hydrolysis |
Biological Activity :
Rosuvastatin calcium inhibits HMG-CoA reductase (IC₅₀ = 11 nM), while the target compound lacks activity due to the ester and TBS groups blocking interaction with the enzyme .
5-Keto Acid Impurity
Structural Differences :
Impact :
- Reduced therapeutic efficacy; considered a process-related impurity controlled to ≤0.3% in final drug formulations .
Lactone Impurity
Structural Differences :
Physicochemical Properties :
- Higher lipophilicity and lower solubility compared to rosuvastatin calcium.
- Pharmacologically inactive due to structural distortion .
Stereoisomers (3R,5R and 3S,5R)
Structural Differences :
Aldehyde Intermediate
Structural Differences :
- Shorter chain with an aldehyde group instead of the heptenoate ester .
Methyl 4-(4-Fluorophenyl)-6-Isopropyl-2-(Methylsulfonyl)Pyrimidine-5-Carboxylate
Structural Differences :
- Simplified pyrimidine carboxylate lacking the heptenoate chain .
Data Tables
Table 1. Structural and Functional Group Comparison
| Compound | Key Functional Groups | Protecting Groups | Biological Activity |
|---|---|---|---|
| Target Compound | Methyl ester, TBS-ether, 5-oxo, E-double bond | TBS | None |
| Rosuvastatin Calcium | Carboxylic acid, 3R,5S-dihydroxy, E-double bond | None | IC₅₀ = 11 nM |
| 5-Keto Acid Impurity | 5-Oxo, calcium bis-salt | None | Inactive |
Research Findings
- Impurity Control : The 5-keto acid and lactone impurities form during side-chain oxidation and cyclization, respectively. Their levels are minimized using optimized reaction conditions (e.g., low-temperature oxidation) .
- Stereochemical Purity : The TBS group in the target compound prevents hydroxyl group isomerization, ensuring high stereochemical fidelity in subsequent steps .
- Industrial Scalability : The aldehyde intermediate’s synthesis (70–75% yield) is preferred for large-scale production due to cost-effective reagents .
Biological Activity
Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate is a complex organic compound with potential therapeutic applications. Its structure features a pyrimidine moiety, which is known for its biological significance, particularly in the development of pharmaceuticals targeting various diseases.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 381.42 g/mol. The structure includes functional groups that contribute to its biological activity, such as the pyrimidine ring and sulfonamide linkage, which are often associated with enzyme inhibition and receptor modulation.
The biological activity of this compound primarily revolves around its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine derivative is known to exhibit inhibitory effects on various kinases, which are critical in cancer progression and other diseases.
Biological Activity Data
Research indicates that compounds similar to methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl] have shown promising results in preclinical studies. Here are some key findings:
Case Studies
- Anticancer Activity : A study conducted on derivatives of this compound demonstrated significant cytostatic effects against pancreatic cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to the inhibition of specific signaling pathways that promote cell proliferation.
- Kinase Targeting : Research highlighted the compound's ability to inhibit key kinases involved in tumorigenesis. By disrupting these pathways, the compound may hinder cancer cell survival and proliferation.
Research Findings
- Synthesis and Characterization : The synthesis of methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl] has been documented, showcasing methods that yield high purity and structural integrity suitable for biological testing .
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound can effectively reduce tumor size in animal models, further supporting its potential therapeutic use .
Q & A
Q. Q1. What are the key intermediates and synthetic routes for constructing the pyrimidine core in this compound?
The pyrimidine core is synthesized via metal-free, high-yield methods using fluorinated aryl ketones. For example, 4-fluorophenyl and isopropyl substituents are introduced through nucleophilic substitution and cyclocondensation reactions. Key intermediates include 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-methanol, which undergoes further functionalization to attach the heptanoate side chain . Reaction optimization (e.g., temperature, solvent polarity) is critical to achieving >80% yields .
Q. Q2. How can the stereochemistry at the 3R position be confirmed during synthesis?
The tert-butyldimethylsilyl (TBS) protecting group is used to stabilize the 3R-hydroxyl moiety. Stereochemical integrity is confirmed via NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) and chiral HPLC analysis with reference standards. Evidence of racemization can be detected by monitoring diastereomeric ratios during silylation steps .
Q. Q3. What analytical methods are recommended for verifying the fluorophenyl and sulfonamide substituents?
- NMR (δ ≈ -110 ppm for para-fluorophenyl) and NMR (C-F coupling constants ~245 Hz) confirm fluorophenyl incorporation .
- Sulfonamide groups are identified via IR (1320–1350 cm for S=O stretching) and HRMS (e.g., [M+H] with exact mass matching theoretical values within 2 ppm) .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to suppress byproducts during the coupling of the pyrimidine and heptanoate moieties?
Byproducts often arise from competing ester hydrolysis or Michael addition side reactions. Optimization strategies include:
Q. Q5. What mechanistic insights explain the E-selectivity in the 6E double bond of the heptanoate chain?
The E-configuration is thermodynamically favored due to steric hindrance between the TBS-protected hydroxyl group and the pyrimidine ring. Computational studies (DFT) suggest a 5.2 kcal/mol energy difference between E and Z isomers. Experimental validation via NOESY NMR (absence of cross-peaks between vinyl protons and the pyrimidine) confirms the E geometry .
Q. Q6. How should discrepancies between theoretical and observed HRMS data be resolved?
Discrepancies >3 ppm may indicate:
Q. Q7. What strategies mitigate challenges in purifying the final compound due to its hydrophobicity?
- Employ reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30).
- Add 0.1% formic acid to improve peak symmetry and resolution.
- For crystallization trials, use mixed solvents (e.g., hexane/ethyl acetate) to exploit differential solubility of hydrophobic moieties .
Methodological Considerations for Data Interpretation
Q. Q8. How can non-covalent interactions influence the compound’s reactivity in catalytic systems?
The sulfonamide group participates in hydrogen bonding with protic solvents (e.g., methanol), altering reaction kinetics. For example, in Pd-catalyzed couplings, polar solvents increase sulfonamide coordination to the metal center, reducing catalytic turnover. Solvent screening (e.g., THF vs. DMSO) and NMR titration studies can quantify these effects .
Q. Q9. What experimental designs are effective for studying oxidative stability of the TBS-protected hydroxyl group?
- Accelerated stability studies: Expose the compound to 40°C/75% RH for 14 days and monitor TBS deprotection via LC-MS.
- Oxidative stressors: Add 0.1% HO and track peroxide-mediated cleavage using NMR to detect silanol byproducts .
Q. Q10. How can flow chemistry improve scalability of the pyrimidine synthesis step?
Continuous-flow reactors enhance heat/mass transfer for exothermic cyclocondensation steps. Key parameters:
- Residence time: 15–20 min at 80°C.
- Catalyst immobilization: Polystyrene-supported ZnCl reduces metal leaching and enables >90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
